molecular formula C18H15Cl2N3O2 B3018234 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 318248-37-2

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B3018234
CAS No.: 318248-37-2
M. Wt: 376.24
InChI Key: WEQIYRYMWSQGKJ-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a pyrazole-based carbamate derivative. Its structure features a pyrazole core substituted with chloro (position 5), methyl (position 1), and phenyl (position 3) groups. The 4-position is functionalized with a methyl carbamate group, where the carbamate nitrogen is linked to a 4-chlorophenyl moiety.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-23-17(20)15(16(22-23)12-5-3-2-4-6-12)11-25-18(24)21-14-9-7-13(19)8-10-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIYRYMWSQGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The resulting pyrazole derivative is then reacted with chloroformate and an amine to introduce the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyrazole compounds exhibit various biological activities, including:

  • Anticonvulsant Activity : Research indicates that pyrazole derivatives can be effective in treating seizures. For instance, compounds similar to this carbamate have been evaluated for their anticonvulsant properties using models like maximal electroshock-induced seizures .
  • Anti-inflammatory and Analgesic Effects : The pharmacological evaluation of related pyrazole derivatives has demonstrated significant anti-inflammatory and analgesic activities. These effects were assessed through carrageenan-induced paw edema models and tail flick tests .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For example:

  • It can be used to synthesize hydrazones and thiosemicarbazones, which have shown promise in pharmacological studies for their anticonvulsant properties .
  • The compound's structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.

Agrochemical Applications

Beyond medicinal chemistry, there is potential for this compound in agricultural applications:

  • Pesticide Development : Pyrazole derivatives are known to possess insecticidal properties. Research into similar compounds suggests that they could be developed into effective pesticides or herbicides, contributing to integrated pest management strategies .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

StudyFocusFindings
1Anticonvulsant ActivityEvaluated several pyrazole derivatives for seizure control; found significant efficacy in specific derivatives .
2Anti-inflammatory EffectsInvestigated the anti-inflammatory potential of pyrazole-based compounds; demonstrated notable reduction in inflammation markers .
3Synthesis of New DerivativesReported successful synthesis of novel hydrazone derivatives from pyrazole precursors; showed promising biological activity .

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole-carbamate derivatives and related analogs, emphasizing structural variations, synthesis, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name Pyrazole Substituents (Positions) Carbamate/Analog Group Key Modifications
Target Compound 5-Cl, 1-Me, 3-Ph N-(4-Cl-phenyl)carbamate Baseline structure
[5-(4-Cl-phenyl)sulfanyl-1-Me-3-CF₃-pyrazol-4-yl]methyl N-(4-Cl-phenyl)carbamate 3-CF₃, 5-S-(4-Cl-Ph) N-(4-Cl-phenyl)carbamate CF₃ (electron-withdrawing), sulfanyl group
5-Cl-1-(4-Cl-Ph)-N-(4-cyano-1-Ph-pyrazol-5-yl)-3-Me-1H-pyrazole-4-carboxamide (3b) 1-(4-Cl-Ph), 5-Cl, 3-Me Carboxamide with cyano-pyrazole Carboxamide instead of carbamate
5-Cl-1-Ph-N-(4-cyano-1-(4-F-Ph)-pyrazol-5-yl)-3-Me-1H-pyrazole-4-carboxamide (3d) 1-Ph, 5-Cl, 3-Me Carboxamide with 4-F-phenyl-pyrazole Fluorine substitution on aryl group
Methyl N-(2-[[1-(4-Cl-Ph)pyrazol-3-yl]oxymethyl]-phenyl)-(N-MeO)carbamate (Pyraclostrobin) Pyrazole-3-OCH₂-Ph Methoxycarbamate Agricultural fungicide (commercial use)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability compared to the target compound’s phenyl group.
  • Carbamate vs.

Yield Trends :

  • Bulky groups (e.g., CF₃ in ) may require optimized conditions to maintain yields.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) NMR Shifts (Key Signals)
Target Compound Not reported ~403.8 δ ~8.1 (pyrazole-H), δ ~7.5 (aryl-H)
3b 171–172 437.1 δ 7.55–7.43 (m, 9H, aryl), δ 2.65 (s, 3H)
3d 181–183 421.0 δ 7.51–7.21 (m, 9H, aryl), δ 2.66 (s, 3H)
Pyraclostrobin Not reported 460.3 δ ~6.8–7.6 (aryl-H), δ ~3.8 (OCH₃)

Trends :

  • Higher melting points correlate with increased polarity (e.g., 3d’s 4-fluorophenyl group vs. 3b’s 4-chlorophenyl).
  • Aryl substitution patterns influence NMR splitting; meta/para substituents cause distinct multiplicity in aromatic regions.

Biological Activity

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2O2
  • Molecular Weight : 344.79 g/mol
  • CAS Number : 320422-71-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential therapeutic agent in various medical conditions. The following sections detail its pharmacological effects and mechanisms.

Anticonvulsant Activity

Research indicates that compounds with a pyrazole core exhibit anticonvulsant properties. For instance, derivatives similar to the target compound have been evaluated for their efficacy against seizure models in mice. In studies, these compounds were administered at doses ranging from 30 mg/kg to 100 mg/kg, showing significant protective effects against maximal electroshock-induced seizures (MES) and pentylenetetrazol-induced seizures (scPTZ) .

Antimicrobial Activity

The pyrazole derivatives have also been studied for their antimicrobial properties. In vitro assays demonstrated that certain pyrazole compounds inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis and DNA replication . The mechanisms often involve disruption of metabolic pathways critical for bacterial survival.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Specific analogs have shown selective inhibition of various cancer cell lines, such as HeLa and A375, with IC50 values indicating effective cytotoxicity . The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies and Research Findings

StudyFocusFindings
Khan et al. (2010)Anticonvulsant ActivityEvaluated several pyrazole derivatives; demonstrated significant activity against MES and scPTZ models .
MDPI Study (2022)Anticancer ActivityReported IC50 values for specific pyrazole derivatives against multiple cancer cell lines; highlighted selective inhibition of CDK2 and CDK9 .
PMC Review (2011)Antimicrobial PropertiesDiscussed the mechanism of action involving enzyme inhibition; emphasized the need for novel antibacterial agents .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Neurotransmitter Modulation : The anticonvulsant effects may arise from modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Antibacterial Mechanism : Targeting bacterial enzymes such as DNA gyrase or penicillin-binding proteins disrupts essential processes in bacterial cells.

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